molecular formula C12H14O2 B12984179 Ethyl 2-(p-tolyl)acrylate

Ethyl 2-(p-tolyl)acrylate

Cat. No.: B12984179
M. Wt: 190.24 g/mol
InChI Key: QARHTDLVHYQXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(p-tolyl)acrylate is an organic compound with the molecular formula C12H14O2. It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohols, ethers, and esters. This compound is widely used in organic synthesis and the chemical industry, often serving as a monomer or ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(p-tolyl)acrylate can be synthesized through various methods. One common synthetic route involves the esterification of p-tolylacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to carry out the esterification process. This method allows for efficient production with high yields and minimal waste .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(p-tolyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(p-tolyl)acrylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(p-tolyl)acrylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring can engage in π-π interactions with other aromatic systems, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

  • Ethyl acrylate
  • Methyl 2-(p-tolyl)acrylate
  • Butyl acrylate

Comparison: this compound is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to ethyl acrylate. Additionally, the p-tolyl group enhances the compound’s solubility in organic solvents, making it more versatile in various applications .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 2-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O2/c1-4-14-12(13)10(3)11-7-5-9(2)6-8-11/h5-8H,3-4H2,1-2H3

InChI Key

QARHTDLVHYQXRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=CC=C(C=C1)C

Origin of Product

United States

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